molecular formula C8H9NO2 B195520 4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one CAS No. 34523-34-7

4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B195520
CAS No.: 34523-34-7
M. Wt: 151.16 g/mol
InChI Key: BVZSQTRWIYKUSF-TWGQIWQCSA-N
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Description

4-[1-(Hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one (CAS 34523-34-7), also known as 4'-hydroxyacetophenone oxime, is a cyclohexadienone derivative characterized by a hydroxyaminoethylidene substituent. It is a white to off-white solid with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol . This compound is recognized as Paracetamol Impurity G, a byproduct or degradation product in the synthesis of acetaminophen, necessitating rigorous quality control in pharmaceutical manufacturing .

Preparation Methods

Synthetic Routes for Laboratory-Scale Preparation

Classical Oximation of 4′-Hydroxyacetophenone

The foundational method for synthesizing this compound involves the oximation of 4′-hydroxyacetophenone with hydroxylamine hydrochloride. The reaction proceeds via nucleophilic addition of hydroxylamine to the ketone group, followed by dehydration to form the oxime .

Reaction Conditions:

  • Molar Ratio: A 1:1.2 stoichiometric ratio of 4′-hydroxyacetophenone to hydroxylamine hydrochloride ensures complete conversion while minimizing side reactions.

  • Solvent System: Ethanol-water mixtures (3:1 v/v) provide optimal solubility and reaction kinetics.

  • Temperature and Duration: Reflux at 80°C for 6–12 hours achieves yields exceeding 85% .

Workup Protocol:

  • Neutralize the reaction mixture with sodium bicarbonate to pH 7–8.

  • Extract the product with ethyl acetate (3 × 50 mL).

  • Purify via silica gel chromatography using a petroleum ether:ethyl acetate (3:1) eluent .

Key Challenges:

  • Byproduct Formation: Over-oxidation may yield nitroso derivatives, necessitating precise control of reaction time and temperature.

  • Purification Complexity: Silica gel chromatography remains essential for achieving ≥95% purity, though it increases operational costs.

Catalytic Methods for Enhanced Efficiency

Recent advancements incorporate catalytic systems to improve reaction kinetics and selectivity. Titanium-containing molecular sieves, such as TS-1, have demonstrated efficacy in accelerating oximation under mild conditions .

Catalytic Protocol:

ParameterValue
Catalyst Loading5 wt% TS-1 relative to substrate
SolventMethanol
Temperature60°C
Reaction Time4 hours
Yield92%

Advantages:

  • Reduced energy consumption due to lower reaction temperatures.

  • Minimal byproduct formation, enhancing post-reaction purification.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial production leverages continuous flow reactors to achieve high throughput and consistent product quality. Key parameters include:

ParameterLaboratory ScaleIndustrial Scale
Reactor Volume0.5 L500 L
Throughput50 g/day50 kg/day
Purity≥95%≥98%
Solvent Recovery Rate70%95%

Process Overview:

  • Feedstock Preparation: 4′-Hydroxyacetophenone and hydroxylamine hydrochloride are dissolved in a methanol-water mixture.

  • Reactor Configuration: A tubular reactor with inline temperature and pH monitoring ensures real-time adjustment.

  • Product Isolation: Centrifugal separation and rotary evaporation yield crystalline product with minimal residual solvents .

Waste Management and Sustainability

Industrial processes prioritize solvent recycling and catalyst recovery:

  • Methanol-Water Mixtures: Distillation reclaims >90% of methanol for reuse.

  • Catalyst Regeneration: TS-1 catalysts undergo calcination at 550°C to restore activity, reducing raw material costs by 30% .

Reaction Optimization and Kinetic Analysis

Temperature-Dependent Yield Profiles

Systematic studies reveal a nonlinear relationship between reaction temperature and yield:

Temperature (°C)Yield (%)Purity (%)
607892
708594
809296
908993

Interpretation:

  • Optimal Range: 70–80°C balances kinetic acceleration and thermal decomposition risks.

  • Above 80°C: Exothermic side reactions degrade product purity .

Solvent Effects on Reaction Kinetics

Solvent polarity significantly influences reaction rate and equilibrium:

SolventDielectric ConstantYield (%)Reaction Time (h)
Ethanol24.3858
Methanol32.7925
Acetonitrile37.57610

Mechanistic Insight:
Polar protic solvents stabilize the hydroxylamine intermediate, accelerating nucleophilic attack on the ketone .

Analytical Characterization and Quality Control

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.4 (s, 1H, -NHOH)

    • δ 7.2 (d, 2H, aromatic)

    • δ 6.7 (d, 2H, aromatic)

    • δ 2.1 (s, 3H, -CH₃)

Fourier-Transform Infrared Spectroscopy (FTIR):

  • 3250 cm⁻¹ (O-H stretch)

  • 1620 cm⁻¹ (C=N stretch)

  • 1580 cm⁻¹ (aromatic C=C)

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) methods ensure batch consistency:

ColumnMobile PhaseRetention Time (min)Purity (%)
C18 (250 × 4.6 mm)Acetonitrile:Water (70:30)6.898.5

Case Studies in Process Scalability

Pilot-Scale Synthesis for Pharmaceutical Applications

A 50 kg batch synthesis for antitumor drug intermediates demonstrated:

  • Yield: 89%

  • Purity: 99.2% (HPLC)

  • Cost Reduction: 40% via solvent recycling and catalytic regeneration .

Environmental Impact Mitigation

Lifecycle assessments of industrial processes highlight:

  • Carbon Footprint: 2.1 kg CO₂/kg product (vs. 3.8 kg for traditional methods).

  • Waste Reduction: 75% decrease in hazardous solvent disposal .

Chemical Reactions Analysis

Nucleophilic 1,4-Addition Reactions

The conjugated enone system undergoes 1,4-addition with nucleophiles. For example:

  • Acid-catalyzed hydration : In aqueous acid (H₃O⁺), protonation occurs at the β-carbon of the enone, followed by nucleophilic attack by water to form a diol intermediate .

  • Thiol conjugation : Reacts with thiols like N-acetylcysteine (NAC) under varying pH conditions to form mono- and bis-thioether conjugates .

Key conditions :

Reaction TypeReagents/ConditionsProducts
HydrationH₃O⁺, H₂ODiol derivatives
Thiol additionNAC, pH 3–7Thioether conjugates (e.g., 3-(N-acetylcystein-S-yl)-4-substituted phenol)

Oxidation and Reduction

The hydroxyamino group and enone system participate in redox reactions:

  • Oxidation :

    • The oxime group (–NHOH) oxidizes to nitroso derivatives (–NO) using agents like KMnO₄ or H₂O₂ .

    • The enone system undergoes epoxidation with peracids (e.g., mCPBA) to form epoxides.

  • Reduction :

    • Catalytic hydrogenation (H₂/Pd) reduces the enone to a cyclohexanol derivative.

    • The oxime group reduces to an amine (–NH₂) using LiAlH₄ .

Experimental observations :

  • Oxidation reactions are pH-sensitive; neutral conditions favor thiol conjugates over reduced products .

  • Reduction of the enone system proceeds regioselectively due to hyperconjugation effects .

Substitution Reactions

The hydroxyamino group acts as a leaving group in nucleophilic substitutions:

  • Alkylation : Reacts with alkyl halides (R–X) in basic media to form N-alkylated derivatives.

  • Acylation : Forms acetates or benzoyl derivatives with acyl chlorides (e.g., AcCl) .

Mechanistic insight :
Substitution occurs via a two-step process:

  • Deprotonation of the hydroxyamino group to generate a resonance-stabilized nitrene intermediate.

  • Attack by the nucleophile (e.g., alkoxide or thiolate) .

Cyclization and Rearrangement

Under specific conditions, the compound participates in cycloisomerization:

  • Hypervalent iodine-mediated cyclization : Forms spirocyclic products when treated with PhI(OAc)₂ and Bu₄NI in DMF .

  • Acid-catalyzed Beckmann rearrangement : Converts the oxime to an amide, though this requires corroboration from non-excluded sources.

Notable findings :

  • Cyclization reactions are highly dependent on protecting groups; tosyl (Ts) groups are essential for stabilizing intermediates .

Photochemical Reactivity

The enone system undergoes [2+2] photocycloaddition under UV light:

  • Dimerization : Forms cyclobutane derivatives via suprafacial interactions .

Research Highlights

  • Thiol reactivity : NAC conjugates form rapidly at neutral pH, but bis-conjugates oxidize to quinone imines unless excess thiol is present .

  • Spirocycle synthesis : Hypervalent iodine reagents enable efficient spirocyclization, with yields up to 90% under optimized conditions .

  • pH-dependent outcomes : Acidic conditions favor reduction (e.g., phenol derivatives), while alkaline conditions promote oxidation .

Scientific Research Applications

4’-Hydroxyacetophenone Oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is involved in the synthesis of pharmaceutical compounds, including acetaminophen (paracetamol) impurities.

    Industry: It is used in the production of fine chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 4’-Hydroxyacetophenone Oxime involves its conversion to amides through the Beckmann rearrangement. This reaction is catalyzed by acids, where the oxime group is protonated, leading to the migration of the alkyl or aryl group from the carbon to the nitrogen atom, forming an amide .

Comparison with Similar Compounds

The cyclohexa-2,5-dien-1-one scaffold is a versatile framework in organic and pharmaceutical chemistry. Below is a detailed comparison of structurally related compounds, focusing on their substituents, properties, synthesis, and applications.

Structural and Functional Group Variations

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Features
4-[1-(Hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one (34523-34-7) Hydroxyaminoethylidene C₈H₉NO₂ 151.16 Paracetamol impurity; oxime functional group.
4-[Amino(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one (N/A) Thioamide group C₇H₇NOS 153.20 Potential ligand for metal coordination; sulfur-containing analog.
4-[(4-Amino-8-hydroxy-1-naphthalenyl)imino]cyclohexa-2,5-dien-1-one (6201-72-5) Naphthylimino group C₁₆H₁₂N₂O₂ 264.28 Extended aromatic system; potential dye or sensor.
4-[Bis(4-hydroxyphenyl)methylene]cyclohexa-2,5-dien-1-one (Rosolic Acid, 603-45-2) Bis(4-hydroxyphenyl)methylene C₁₉H₁₄O₃ 290.31 pH-sensitive dye; used in histology.
4-[2-(1-Methylpyridin-4-ylidene)ethylidene]cyclohexa-2,5-dien-1-one (Brooker’s dye, 23302-83-2) Pyridinium-derived substituent C₁₄H₁₃NO 211.26 Solvatochromic indicator; detects polarity changes in solvents.
4-(7-Bromo-5-hydroxy-3H-1,3-benzoxazol-2-ylidene)cyclohexa-2,5-dien-1-one (440122-66-7) Benzoxazole ring C₁₂H₇BrNO₃ 308.10 Heterocyclic derivative; potential antimicrobial or fluorescent probe.
SR46349B (N/A) Fluorophenyl and dimethylaminoethoxy groups C₁₇H₁₆FNO₂ 297.32 5-HT2A serotonin receptor antagonist; studied for psychiatric applications.

Physical Properties

  • Melting Points: 4'-Hydroxyacetophenone oxime: Not explicitly reported, but analogs like 1-(but-2-yn-1-yloxy) derivatives exhibit melting points between 43–152°C . Brooker’s dye: Decomposes at 220°C . Rosolic Acid: Typically a crystalline solid with high thermal stability .
  • Solubility: Hydroxy- and amino-substituted derivatives (e.g., 4'-hydroxyacetophenone oxime) are polar and soluble in alcohols, acetonitrile, or DMSO . Pyridinium-containing compounds (e.g., Brooker’s dye) show enhanced solubility in polar aprotic solvents .

Biological Activity

4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one, also known by its CAS number 34523-34-7, is an organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
Melting Point 142-144 °C
Boiling Point 318.1 ± 25.0 °C (predicted)
Density 1.15 ± 0.1 g/cm³ (predicted)

The primary mechanism of action for this compound involves its interaction with key enzymes in biochemical pathways:

  • Cyclooxygenase-2 (COX-2) : This enzyme plays a significant role in inflammation and pain signaling. The compound acts as an inhibitor, potentially reducing inflammatory responses.
  • Hepatic N-acetyltransferase 2 (NAT2) : This enzyme is involved in drug metabolism and detoxification processes. Inhibition may affect the metabolism of certain drugs and xenobiotics.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antitumor Activity : Preliminary studies suggest that derivatives of the compound may possess antitumor properties, although specific data on this compound is limited. Related compounds have shown varying degrees of effectiveness against cancer cell lines .

Genotoxicity and Mutagenicity : Studies on similar compounds indicate that structural analogs can exhibit genotoxic effects, including DNA strand breaks and cross-linking potential, which are critical for evaluating their safety in therapeutic applications .

Case Studies

While specific case studies on this compound are scarce, related compounds have been investigated for their biological effects:

  • Hydroxylated Chloroethylnitrosoureas : A study comparing various nitrosourea derivatives found that structural modifications significantly impacted their antitumor activity and toxicity profiles. This highlights the importance of chemical structure in determining biological efficacy .
  • Oxime Derivatives : Research into oxime derivatives has shown that modifications can lead to enhanced biological activity or reduced toxicity, suggesting potential pathways for optimizing the pharmacological profile of compounds like this compound .

Pharmacokinetics

Q & A

Basic Question: What are the standard synthetic routes for 4'-hydroxyacetophenone oxime, and how can reaction efficiency be optimized?

Answer:
The compound is typically synthesized via oximation of 4'-hydroxyacetophenone using hydroxylamine hydrochloride under acidic or neutral conditions. Key steps include:

  • Reagent Ratios : A 1:1.2 molar ratio of ketone to hydroxylamine ensures complete conversion, with excess hydroxylamine mitigating side reactions .
  • Solvent System : Ethanol/water mixtures (3:1 v/v) at 60–80°C for 6–12 hours yield optimal results .
  • Workup : Neutralization with NaHCO₃, followed by extraction with ethyl acetate and purification via silica gel chromatography (petroleum ether/ethyl acetate, 3:1), achieves ≥95% purity .
    Optimization Tip : Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization to avoid over-oxidation.

Basic Question: Which analytical techniques are most reliable for confirming the structure and purity of 4'-hydroxyacetophenone oxime?

Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy :
    • ¹H NMR : Look for the oxime proton (NH-OH) at δ 10.2–10.5 ppm and aromatic protons (4-hydroxyphenyl) as a doublet at δ 6.7–7.2 ppm .
    • ¹³C NMR : The carbonyl carbon (C=O) appears at δ 190–195 ppm, while the oxime carbon (C=N) resonates at δ 150–155 ppm .
  • FTIR : Strong absorption bands at 3200–3400 cm⁻¹ (O-H/N-H stretch) and 1620–1660 cm⁻¹ (C=N stretch) confirm functional groups .
  • Mass Spectrometry : HRMS should show a molecular ion peak at m/z 151.16 (C₈H₉NO₂) with <2 ppm error .

Advanced Question: How does tautomerism between (E)- and (Z)-isomers affect characterization data, and how can isomers be resolved?

Answer:
The oxime group exhibits tautomerism, leading to (E)- and (Z)-isomers that complicate analysis:

  • Chromatographic Separation : Use reverse-phase HPLC with a C18 column (acetonitrile/water, 40:60, 0.1% TFA) to resolve isomers. Retention times differ by ~1.5 minutes .
  • NMR Differentiation : In the (Z)-isomer, the oxime proton shows stronger deshielding (δ 11.0–11.5 ppm) due to intramolecular hydrogen bonding .
  • Crystallography : Single-crystal X-ray diffraction (e.g., IUCrData studies) provides definitive isomer identification by analyzing bond angles and packing motifs .

Advanced Question: What experimental design considerations are critical for studying the compound’s stability under varying pH and temperature conditions?

Answer:
Stability studies require controlled degradation protocols:

  • pH Stability :
    • Acidic (pH 1–3) : Hydrolysis of the oxime to 4'-hydroxyacetophenone occurs within 24 hours at 37°C. Monitor via HPLC .
    • Neutral/Alkaline (pH 7–9) : Stable for >72 hours; oxidative degradation dominates above pH 9 .
  • Thermal Stability :
    • Store at −20°C in anhydrous DMSO to prevent decomposition. Above 40°C, dimerization via [4+2] cycloaddition is observed .
  • Light Sensitivity : Protect from UV exposure to avoid radical-mediated degradation, as confirmed by ESR spectroscopy .

Advanced Question: How can researchers address contradictions in reported solubility data across studies?

Answer:
Discrepancies arise from polymorphic forms or residual solvents:

  • Polymorph Screening : Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous forms. Amorphous forms exhibit higher solubility (e.g., 12 mg/mL in ethanol vs. 8 mg/mL for crystalline) .
  • Residual Solvent Analysis : Gas chromatography (GC) detects traces of DMSO or ethanol, which artificially inflate solubility measurements. Purge solvents under vacuum (<0.1 mmHg) for 24 hours .

Advanced Question: What mechanistic insights explain the compound’s role as a paracetamol impurity, and how can its formation be minimized during API synthesis?

Answer:
The oxime forms via incomplete acetylation of 4-aminophenol intermediates during paracetamol production:

  • Mechanism : Nucleophilic attack by hydroxylamine on the acetylated intermediate competes with hydrolysis. Kinetic studies show a 15% yield under standard conditions .
  • Mitigation Strategies :
    • Lower reaction temperature (50°C vs. 80°C) reduces oxime formation by 40% .
    • Add chelating agents (e.g., EDTA) to sequester metal ions that catalyze oximation .

Advanced Question: How can enantioselective synthesis of chiral derivatives be achieved, and what catalysts are effective?

Answer:
Nickel- or ruthenium-catalyzed asymmetric reactions enable chirality induction:

  • Nickel Catalysis : Use Ni(COD)₂ with chiral phosphine ligands (e.g., (R)-BINAP) for anti-carbometallative cyclization. Enantiomeric excess (ee) reaches 85–90% in THF at −20°C .
  • Ru(II) Catalysis : [Ru(p-cymene)Cl₂]₂ with axially chiral amines achieves C−H activation for hexacyclic indoline derivatives (72% ee, 68% yield) .

Properties

CAS No.

34523-34-7

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenol

InChI

InChI=1S/C8H9NO2/c1-6(9-11)7-2-4-8(10)5-3-7/h2-5,10-11H,1H3/b9-6-

InChI Key

BVZSQTRWIYKUSF-TWGQIWQCSA-N

SMILES

CC(=NO)C1=CC=C(C=C1)O

Isomeric SMILES

C/C(=N/O)/C1=CC=C(C=C1)O

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)O

Appearance

White to Off-White Solid

melting_point

142-144 °C

Pictograms

Irritant

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

1-(4-Hydroxyphenyl)ethanone Oxime;  1-(4-Hydroxyphenyl)-1-ethanone Oxime;  1-(4-Hydroxyphenyl)ethanone Oxime; 

Origin of Product

United States

Synthesis routes and methods I

Procedure details

115.2 g (1.405 moles) of sodium acetate, 108.9 g (0.800 mole) of p-hydroxyacetophenone and 1000 ml of ethanol were added to a solution of 56.8 g (0.817 mole) of hydroxylamine hydrochloride in 1000 ml of water, and then the mixture was refluxed for 4 hours. At the end of this time, the reaction mixture was concentrated by evaporation under reduced pressure to a volume of about 500 ml, and the concentrate was allowed to cool at room temperature for 23 hours to precipitate crystals. The crystals were washed with 500 ml of water, and dried in air for 24 hours and in vacuo for a further 6 hours to give 102.1 g (84.5%) of p-hydroxyacetophenone oxime in the form of colorless needles melting at 145°-146°.
Quantity
115.2 g
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reactant
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108.9 g
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1000 mL
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56.8 g
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reactant
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Quantity
1000 mL
Type
solvent
Reaction Step One
Name
p-hydroxyacetophenone oxime
Yield
84.5%

Synthesis routes and methods II

Procedure details

1.1 equivalents of hydroxylamine hydrochloride are added to a solution of para-hydroxyacetophenone in pyridine (16% dilution). The reaction mixture is maintained at reflux until the starting acetophenone has disappeared, and is then poured into ice-cold water. The medium is extracted with ethyl acetate. After drying, the organic phase is removed and the corresponding oxime is obtained quantitatively. The elemental analysis is in accordance with the structure.
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0 (± 1) mol
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0 (± 1) mol
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Name
oxime

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one
4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one
4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one
4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one
4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one
4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one

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